molecular formula C11H18O2 B2563156 Methyl bicyclo[3.2.2]nonane-1-carboxylate CAS No. 194343-58-3

Methyl bicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B2563156
CAS No.: 194343-58-3
M. Wt: 182.263
InChI Key: NNKGBZISGGFOGW-UHFFFAOYSA-N
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Description

Methyl bicyclo[3.2.2]nonane-1-carboxylate: is an organic compound with the molecular formula C₁₁H₁₈O₂ It is a derivative of bicyclo[322]nonane, a bicyclic hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under acidic or basic conditions to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl bicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl bicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl bicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The bicyclic structure may also interact with enzymes or receptors, influencing biological activity .

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.

    Bicyclo[2.2.2]octane: A smaller bicyclic compound with similar chemical properties.

    Bicyclo[4.2.2]decane: A larger bicyclic compound with additional carbon atoms.

Uniqueness: Methyl bicyclo[32Its bicyclic framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry .

Properties

IUPAC Name

methyl bicyclo[3.2.2]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-13-10(12)11-6-2-3-9(4-7-11)5-8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKGBZISGGFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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